2-[1-(2-Fluorophenyl)cyclopropanecarbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
2-[1-(2-Fluorophenyl)cyclopropanecarbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound featuring a spirocyclic structure. . This particular compound includes a fluorophenyl group, a cyclopropane ring, and a diazaspirodecane core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 2-[1-(2-Fluorophenyl)cyclopropanecarbonyl]-7-methyl-2,7-diazaspiro[4One common method for preparing spirocyclic compounds is through the dialkylation of an activated carbon center . This can involve the use of dihalides or dilithio reagents to form the spirocyclic structure. Additionally, cyclopropanation reactions with cyclic carbenoids can be employed to introduce the cyclopropane ring .
Chemical Reactions Analysis
2-[1-(2-Fluorophenyl)cyclopropanecarbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the cyclopropane ring can participate in ring-opening reactions under acidic or basic conditions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Biology: The unique structure of the compound makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorophenyl)cyclopropanecarbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity and stability to the molecule. The diazaspirodecane core can interact with various biological pathways, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar compounds to 2-[1-(2-Fluorophenyl)cyclopropanecarbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one include other spirocyclic compounds such as spiro[5.5]undecane and spiropentadiene . These compounds share the spirocyclic core but differ in their substituents and ring sizes. The presence of the fluorophenyl and cyclopropane groups in this compound makes it unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-21-11-4-7-18(16(21)23)10-12-22(13-18)17(24)19(8-9-19)14-5-2-3-6-15(14)20/h2-3,5-6H,4,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHVHRBWUXFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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